- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,
Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)

92822-03-2 structure
Productnaam:4-(4-fluorophenyl)methylpiperidine hydrochloride
CAS-nummer:92822-03-2
MF:C12H17ClFN
MW:229.721485853195
MDL:MFCD03840140
CID:858992
PubChem ID:17039492
4-(4-fluorophenyl)methylpiperidine hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 4-(4-Fluorobenzyl)piperidine HCl
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
- 4-(p-Fluorobenzyl)piperidine hydrochloride
- 92822-03-2
- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
- CHEMBL1204355
- 4-(4-fluorophenylmethyl)piperidine HCl salt
- PD181765
- DB-014359
- DB-106003
- 4-(4-Fluorobenzyl)piperidineHydrochloride
- DL-0726
- AKOS015891419
- A1-50279
- AR1826
- 193357-52-7
- 4-(4-fluorobenzyl)-piperidine hydrochloride
- CS-0045397
- F9995-3600
- OJKWWANXBGLGQN-UHFFFAOYSA-N
- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
- DTXSID30588780
- EN300-1215324
- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- SY046053
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
- AB16392
- C12H17ClFN
- SCHEMBL4247331
- MFCD03840140
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
- InChI-sleutel: OJKWWANXBGLGQN-UHFFFAOYSA-N
- LACHT: Cl.FC1C=CC(CC2CCNCC2)=CC=1
Berekende eigenschappen
- Exacte massa: 229.10300
- Monoisotopische massa: 229.1033554g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 158
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- PSA: 12.03000
- LogboekP: 3.49860
4-(4-fluorophenyl)methylpiperidine hydrochloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | F247706-100mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-1215324-1.0g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95% | 1g |
$145.0 | 2023-05-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-289513-1g |
4-(4-Fluoro-benzyl)-piperidine hydrochloride, |
92822-03-2 | 1g |
¥737.00 | 2023-09-05 | ||
Life Chemicals | F9995-3600-5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 5g |
$96.0 | 2023-09-05 | |
Life Chemicals | F9995-3600-0.5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 0.5g |
$30.0 | 2023-09-05 | |
Life Chemicals | F9995-3600-1g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 1g |
$32.0 | 2023-09-05 | |
Enamine | EN300-1215324-2.5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95% | 2.5g |
$287.0 | 2023-05-01 | |
Chemenu | CM120296-10g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 10g |
$199 | 2021-08-06 | |
abcr | AB216374-1 g |
4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |
92822-03-2 | 1g |
€101.10 | 2023-02-05 | ||
abcr | AB216374-25 g |
4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |
92822-03-2 | 25g |
€640.00 | 2023-02-05 |
4-(4-fluorophenyl)methylpiperidine hydrochloride Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
Referentie
- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referentie
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C
Referentie
- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidinesEuropean Journal of Organic Chemistry, 2004, (17), 3623-3632,
Synthetic Routes 5
Reactievoorwaarden
Referentie
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referentie
- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
Referentie
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reactievoorwaarden
Referentie
- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referentie
- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reactievoorwaarden
Referentie
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Synthetic Routes 11
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
Referentie
- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt
Referentie
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor AntagonistJournal of Medicinal Chemistry, 1999, 42(15), 2993-3000,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Referentie
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivativesBioorganic & Medicinal Chemistry, 2004, 13(2), 397-416,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referentie
- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Referentie
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C
Referentie
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalystsApplied Catalysis, 2004, 269(1-2), 249-253,
Synthetic Routes 18
Reactievoorwaarden
Referentie
- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig ReactionJournal of Organic Chemistry, 1999, 64(10), 3763-3766,
Synthetic Routes 19
Reactievoorwaarden
Referentie
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
Synthetic Routes 20
Reactievoorwaarden
Referentie
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials
- P-fluorobenzyl chloride
- 4-(4-Fluorobenzoyl)pyridine
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- Pyridine, 4-[(4-fluorophenyl)methyl]-
- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride
4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products
4-(4-fluorophenyl)methylpiperidine hydrochloride Gerelateerde literatuur
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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2. Book reviews
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):319.0